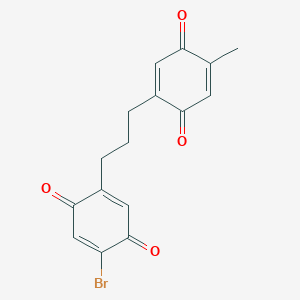
SARS-CoV-2-IN-84
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-84 is a chemical compound that has garnered significant attention due to its potential applications in combating the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins and pathways involved in the viral replication process, thereby mitigating the spread and impact of the virus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-84 involves a multi-step process that includes the preparation of key intermediates followed by their assembly into the final product. The synthetic route typically begins with the formation of a core scaffold, which is then functionalized through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and reproducibility. The industrial process also focuses on optimizing the use of raw materials and minimizing waste to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-84 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives with altered chemical properties.
Scientific Research Applications
SARS-CoV-2-IN-84 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential to inhibit viral replication and understand the molecular interactions between the compound and viral proteins.
Medicine: Explored as a therapeutic agent to treat COVID-19 by targeting specific viral pathways and reducing viral load in infected individuals.
Industry: Utilized in the development of diagnostic tools and assays to detect the presence of SARS-CoV-2 in biological samples.
Mechanism of Action
The mechanism of action of SARS-CoV-2-IN-84 involves its interaction with specific viral proteins, such as the main protease or the RNA-dependent RNA polymerase, which are crucial for viral replication. By binding to these proteins, the compound inhibits their activity, thereby preventing the virus from replicating and spreading. The molecular targets and pathways involved include the inhibition of proteolytic cleavage of viral polyproteins and the disruption of viral RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Remdesivir: An antiviral drug that targets the RNA-dependent RNA polymerase of SARS-CoV-2.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors that have been investigated for their potential to treat COVID-19.
Uniqueness
SARS-CoV-2-IN-84 is unique in its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. Unlike other compounds, it exhibits a higher selectivity and lower toxicity, making it a promising candidate for therapeutic development. Additionally, its synthetic accessibility and stability under various conditions further enhance its potential for widespread use in research and clinical applications.
Properties
Molecular Formula |
C16H13BrO4 |
|---|---|
Molecular Weight |
349.17 g/mol |
IUPAC Name |
2-[3-(4-bromo-3,6-dioxocyclohexa-1,4-dien-1-yl)propyl]-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H13BrO4/c1-9-5-14(19)10(6-13(9)18)3-2-4-11-7-16(21)12(17)8-15(11)20/h5-8H,2-4H2,1H3 |
InChI Key |
KQVIOKFXOUYHMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)CCCC2=CC(=O)C(=CC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
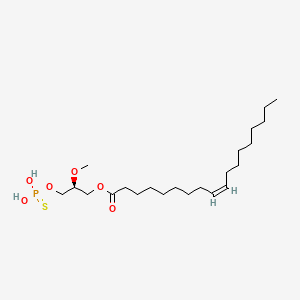
![(E)-3-[4-[(2R,3R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,4S,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B12368773.png)
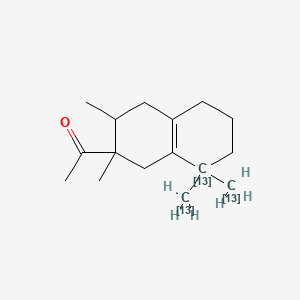
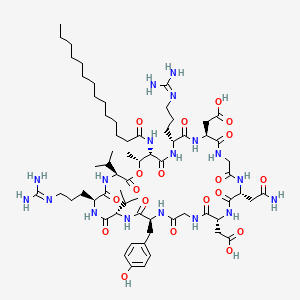
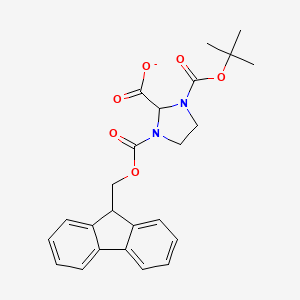
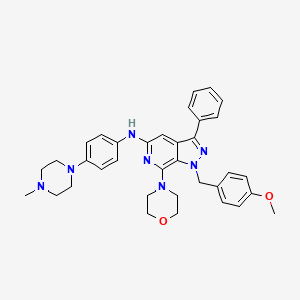
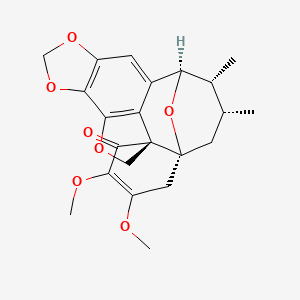
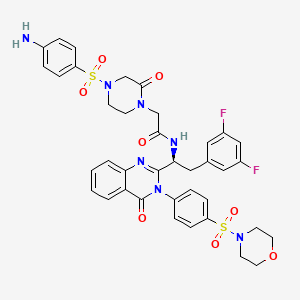
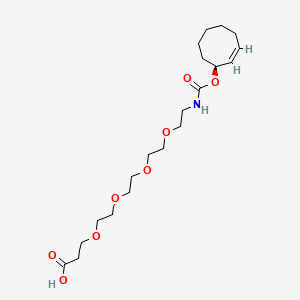
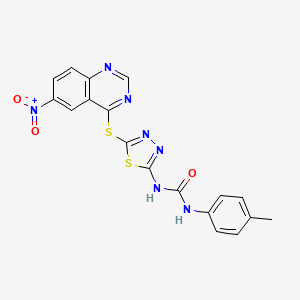
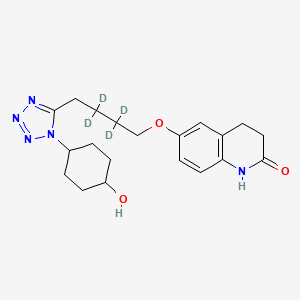
![(2R,3R,4S,5S,6R)-2-[[(1S,2S,3S)-3,7-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-2,4-dihydro-1H-naphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368825.png)
![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)
